HDAC1 Inhibitory Potency: Chlopynostat vs. Entinostat
Chlopynostat (67 nM) exhibits approximately 3.6-fold higher potency against HDAC1 than entinostat (243 nM) in cell-free enzymatic assays [1][2]. This difference is derived from the same study series where both compounds were evaluated as Class I HDAC inhibitors.
| Evidence Dimension | HDAC1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 67 nM |
| Comparator Or Baseline | Entinostat (MS-275): IC50 = 243 nM |
| Quantified Difference | Chlopynostat is approximately 3.6-fold more potent (243/67 ≈ 3.6) |
| Conditions | Cell-free enzymatic assay; values represent 50% inhibition concentration |
Why This Matters
Higher potency at the primary target may translate to lower required concentrations in experimental systems, reducing potential off-target effects at higher doses.
- [1] Rossi S, et al. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients. Biomed Pharmacother. 2024 May;174:116537. View Source
- [2] MedChemExpress. Entinostat Product Datasheet. HDAC1 IC50 = 243 nM. View Source
